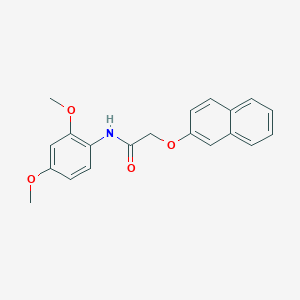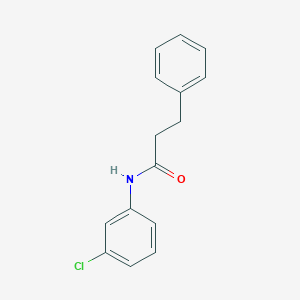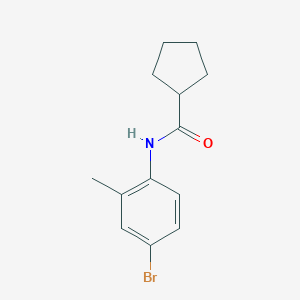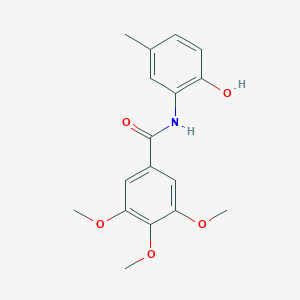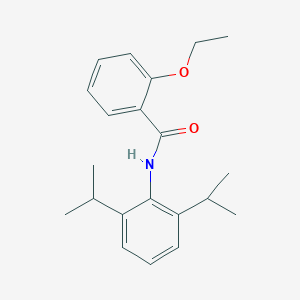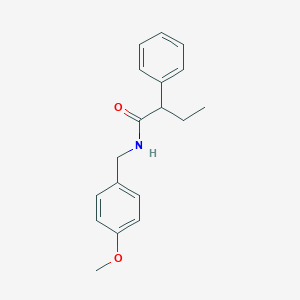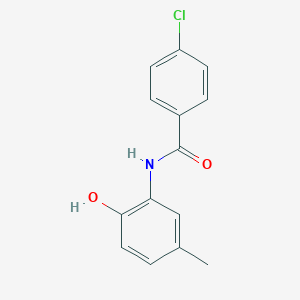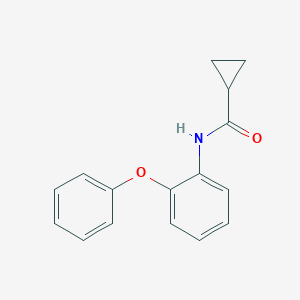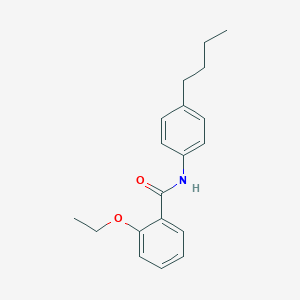
N-(4-butylphenyl)-2-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-2-ethoxybenzamide or BPEB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPEB belongs to the family of benzamide derivatives and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
BPEB has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. BPEB has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as anxiety, depression, and schizophrenia. BPEB has also been studied for its potential applications in the treatment of drug addiction, as mGluR5 has been implicated in drug-seeking behavior.
Mecanismo De Acción
BPEB acts as a selective antagonist of mGluR5 by binding to its allosteric site, which is distinct from the receptor's orthosteric site. This binding inhibits the receptor's signaling pathway, which leads to a decrease in the release of excitatory neurotransmitters such as glutamate. This mechanism of action has been shown to have potential applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects
BPEB has been shown to have significant biochemical and physiological effects, including the inhibition of mGluR5 signaling pathway, which leads to a decrease in the release of excitatory neurotransmitters such as glutamate. BPEB has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPEB has several advantages for lab experiments, including its high selectivity for mGluR5 and its ability to cross the blood-brain barrier. However, BPEB has some limitations, including its low solubility in water and its potential toxicity in high doses.
Direcciones Futuras
BPEB has significant potential for future research, including its potential applications in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. BPEB can also be used as a tool compound to study the role of mGluR5 in various physiological and pathological processes. Further research is needed to optimize the synthesis method of BPEB, improve its solubility, and reduce its potential toxicity.
Conclusion
In conclusion, BPEB is a chemical compound that has significant potential for scientific research in various fields, including medicinal chemistry, neuroscience, and pharmacology. BPEB acts as a selective antagonist of mGluR5, which has implications for the treatment of various neurological disorders. BPEB has several advantages for lab experiments, including its high selectivity for mGluR5 and its ability to cross the blood-brain barrier. However, further research is needed to optimize its synthesis method, improve its solubility, and reduce its potential toxicity.
Métodos De Síntesis
BPEB can be synthesized using different methods, including the reaction of 4-butylphenylamine with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-butylphenylamine with 2-ethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).
Propiedades
Fórmula molecular |
C19H23NO2 |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C19H23NO2/c1-3-5-8-15-11-13-16(14-12-15)20-19(21)17-9-6-7-10-18(17)22-4-2/h6-7,9-14H,3-5,8H2,1-2H3,(H,20,21) |
Clave InChI |
MKWRYLUJUGSPFE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



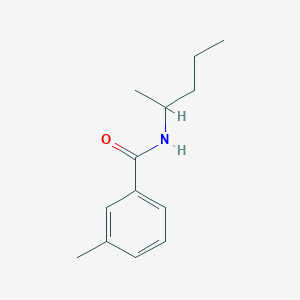


![Ethyl 2-[(cyclohexylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291348.png)
![N-(9-oxo-9H-thioxanthen-2-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291349.png)
